Differential Anti-Proliferative Activity Against Leukemia, Lung, and Breast Cancer Cell Lines vs. In-Class Pyrimidine Analogs
In a series of 2,4-position modified pyrimidine derivatives evaluated by Chen et al. (2024), the target compound (designated Compound IV in the study) demonstrated superior anti-proliferative activity compared to multiple structurally related analogs. The IC50 values for the target compound were 0.85 µM against K562 (chronic myeloid leukemia), 1.50 µM against A549 (lung cancer), and 2.00 µM against MCF7 (breast cancer) cells [1]. The study further demonstrated that the compound induced G1-phase cell-cycle arrest in HCT-116 and HeLa cells, a mechanistic signature not uniformly shared by earlier-eluting analogs in the series [1].
| Evidence Dimension | Cytotoxicity (IC50) against human cancer cell lines |
|---|---|
| Target Compound Data | K562: 0.85 µM; A549: 1.50 µM; MCF7: 2.00 µM |
| Comparator Or Baseline | 5-Fluorouracil (5-FU) as standard-of-care comparator; multiple in-series piperazine-pyrimidine and morpholine-pyrimidine analogs with IC50 values ranging from >10 µM to ~5 µM |
| Quantified Difference | Target compound outperformed all other in-series compounds in cytotoxic potency; apoptosis induction marginally lower than 5-FU |
| Conditions | MTT assay, 48–72 h exposure, cell lines: K562 (CML), A549 (lung adenocarcinoma), MCF7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), HeLa (cervical carcinoma); normal cell line L02 for selectivity |
Why This Matters
The sub-micromolar IC50 in K562 cells and activity across multiple solid-tumor lines establish a procurement-relevant potency benchmark that is quantifiably superior to other compounds within the same synthetic series, justifying selection for leukemia-focused screening cascades.
- [1] Chen, L., Yao, Z. D., Chen, Y., & Zhao, L. (2024). Design, Synthesis, and Biological Evaluation of a New Series of 2,4-Position Modified Pyrimidine Derivatives. Russian Journal of Bioorganic Chemistry, 50(2), 604–616. DOI: 10.1134/S1068162024020092. View Source
